molecular formula C17H15N3O3S B2360354 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886908-34-5

4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2360354
CAS RN: 886908-34-5
M. Wt: 341.39
InChI Key: QQALJESNEVJDSP-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to have various biological activities, including antibacterial, antifungal, and anticancer properties. In

Scientific Research Applications

Antibacterial and Nematocidal Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole, which share a core structural similarity with 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, exhibit significant antibacterial and nematocidal activities. For instance, a study on novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles has shown promising antibacterial properties against various bacterial strains (А. А. Aghekyan et al., 2020). Similarly, derivatives have been found to possess good nematocidal activity against Bursaphelenchus xylophilus, a nematode species causing significant damage to pine trees (Dan Liu et al., 2022).

Antidiabetic and Anticancer Properties

Compounds structurally related to 4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have also been investigated for their potential antidiabetic and anticancer effects. Research on novel dihydropyrimidine derivatives indicates potential antidiabetic activity by inhibiting α-amylase, a key enzyme in carbohydrate digestion, suggesting a mechanism for blood sugar regulation (J. Lalpara et al., 2021). Furthermore, studies have evaluated the anticancer potential of these compounds, with certain derivatives showing activity against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial and Corrosion Inhibition

Further research into 1,3,4-oxadiazole derivatives has highlighted their antimicrobial activities and potential as corrosion inhibitors for metals in acidic environments. A study on novel 1,2,4-triazole derivatives reported good to moderate antimicrobial activities against test microorganisms (H. Bektaş et al., 2007). Additionally, the thermodynamic properties of similar compounds have been examined for their effectiveness in inhibiting steel corrosion in sulfuric acid media, demonstrating their potential in industrial applications (M. Bouklah et al., 2006).

properties

IUPAC Name

4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-9-7-11(8-10-12)15(21)18-17-20-19-16(23-17)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQALJESNEVJDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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